Kinase Inhibition Potency: Comparative Activity of 2-Anilinopyrimidine Scaffolds Against TSSK2
The importance of the pyrimidine core substitution is demonstrated in a study of TSSK2 inhibitors. Compound 35, a 2-anilinopyrimidine derivative, exhibited a potent IC₅₀ of 58 ± 2 nM against TSSK2. In stark contrast, replacement of the pyrimidine core with a triazine ring (Compound 36) resulted in an IC₅₀ of 3800 ± 100 nM, representing an approximately 65-fold loss in potency. This class-level inference highlights the critical role of the 2-anilinopyrimidine scaffold in achieving high affinity for this kinase target, providing a strong rationale for selecting 2-Anilino-4-chloro-6-methylpyrimidine as a starting point for medicinal chemistry campaigns targeting kinases like TSSK2 [1].
| Evidence Dimension | TSSK2 Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly tested; class-level inference from related 2-anilinopyrimidine (Compound 35): 58 ± 2 nM |
| Comparator Or Baseline | Triazine-core analog (Compound 36): 3800 ± 100 nM |
| Quantified Difference | ~65-fold loss in potency upon replacing the pyrimidine core with a triazine core. |
| Conditions | In vitro kinase assay; mean ± SEM of at least 3 independent experiments. |
Why This Matters
This data confirms that the 2-anilinopyrimidine core is a privileged scaffold for potent kinase inhibition, making it a superior starting point for lead discovery compared to other heterocyclic cores.
- [1] Hawkins, P., et al. (2017). Potent Pyrimidine and Pyrrolopyrimidine Inhibitors of Testis-Specific Serine/Threonine Kinase 2 (TSSK2). *ChemMedChem*, 12(22), 1857–1865. View Source
